molecular formula C7H13BrO2 B1652954 Methyl 2-bromo-3,3-dimethylbutanoate CAS No. 16495-40-2

Methyl 2-bromo-3,3-dimethylbutanoate

Cat. No. B1652954
CAS RN: 16495-40-2
M. Wt: 209.08 g/mol
InChI Key: OLCDNKISRYJVQH-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3,3-dimethylbutanoate” is a chemical compound with the molecular formula C7H13BrO2 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3,3-dimethylbutanoate” consists of a bromine atom attached to a carbon atom, which is also attached to a methyl ester group and a dimethylbutanoate group . The molecular weight of this compound is 209.08 g/mol .


Chemical Reactions Analysis

“Methyl 2-bromo-3,3-dimethylbutanoate” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles . It can also undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3,3-dimethylbutanoate” is a colorless to slightly yellow liquid. It has a molecular weight of 209.08 g/mol. The boiling point of the compound is 170.2±8.0 °C at 760 mmHg, and it has a density of 1.3±0.1 g/cm^3 .

Scientific Research Applications

Precursor in Synthetic Cannabinoids

This compound is used as a precursor in the synthesis of various synthetic cannabinoids . For instance, it’s used in the synthesis of MDMB-INACA, a synthetic cannabinoid .

Forensic Chemistry & Toxicology

“Methyl 2-bromo-3,3-dimethylbutanoate” is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of synthetic cannabinoids in seized samples .

Mass Spectrometry

In mass spectrometry, this compound is used as a reference standard . It aids in the identification and quantification of substances in complex mixtures .

Research in New Psychoactive Substances (NPS)

“Methyl 2-bromo-3,3-dimethylbutanoate” is involved in the research of new psychoactive substances (NPS) . It’s used in the study of the metabolism and detection of newly emerged synthetic cannabinoid receptor agonists .

Thermodynamic Property Research

This compound is used in the study of thermodynamic properties . It’s involved in dynamic data analysis for generating critically evaluated thermodynamic property data .

Safety and Hazards

This compound is intended for research and forensic applications and is not designed for human or veterinary use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several papers that discuss the properties and applications of “Methyl 2-bromo-3,3-dimethylbutanoate”. For instance, a paper by the World Health Organization discusses the use of similar compounds in the synthesis of synthetic cannabinoids . Another paper discusses the nucleophilic substitution and elimination reactions that this compound can undergo .

properties

IUPAC Name

methyl 2-bromo-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDNKISRYJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524246
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3,3-dimethylbutanoate

CAS RN

16495-40-2
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3,3-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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